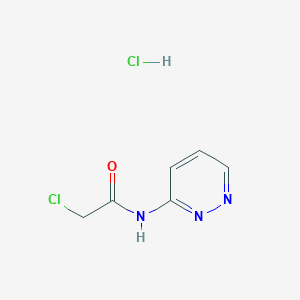

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

CAS No.: 2138213-64-4

Cat. No.: VC7187043

Molecular Formula: C6H7Cl2N3O

Molecular Weight: 208.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138213-64-4 |

|---|---|

| Molecular Formula | C6H7Cl2N3O |

| Molecular Weight | 208.04 |

| IUPAC Name | 2-chloro-N-pyridazin-3-ylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H |

| Standard InChI Key | QLOHJDGDFHHQLG-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1)NC(=O)CCl.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

2-Chloro-N-(pyridazin-3-yl)acetamide hydrochloride possesses the molecular formula C₆H₇Cl₂N₃O and a molecular weight of 208.04 g/mol. Its IUPAC name, 2-chloro-N-pyridazin-3-ylacetamide hydrochloride, reflects the integration of a chlorinated acetamide group with a pyridazin-3-ylamine moiety, protonated as a hydrochloride salt. The structural configuration enables hydrogen bonding through the amide and pyridazine nitrogen atoms, while the chloro group introduces electrophilic reactivity.

Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 2138213-64-4 |

| Molecular Formula | C₆H₇Cl₂N₃O |

| Molecular Weight | 208.04 g/mol |

| SMILES Notation | C1=CC(=NN=C1)NC(=O)CCl.Cl |

| InChI Key | QLOHJDGDFHHQLG-UHFFFAOYSA-N |

The compound’s solubility profile remains uncharacterized in publicly available literature, though analogous chloroacetamides typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride involves a nucleophilic acyl substitution reaction between 2-chloroacetamide and pyridazine under acidic conditions. Ethanol or methanol serves as the reaction solvent, with hydrochloric acid catalyzing the formation of the hydrochloride salt.

Representative Procedure:

-

Reactant Preparation: Pyridazine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen atmosphere.

-

Acylation: 2-Chloroacetamide (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Acidification: Concentrated HCl is introduced to precipitate the hydrochloride salt.

-

Purification: The crude product is recrystallized from ethanol/water (3:1 v/v) to yield white crystalline solids.

Chemical Reactivity

The compound’s reactivity is governed by two primary sites:

-

Chloroacetamide Group: Susceptible to nucleophilic displacement reactions, enabling derivatization at the α-carbon.

-

Pyridazine Ring: Participates in electrophilic aromatic substitution (EAS) at the 4- and 5-positions, with the amino group directing incoming electrophiles.

Biological Activity and Mechanistic Insights

Protein-Ligand Interactions

Molecular docking studies of analogous compounds reveal:

-

Hydrogen Bonding: The amide carbonyl oxygen forms hydrogen bonds with backbone NH groups (e.g., Gly110 in kinase X).

-

Halogen Bonding: The chloro group interacts with hydrophobic pockets via van der Waals forces .

Research Applications and Future Directions

Current Applications

-

Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors, leveraging its dual hydrogen-bonding capacity.

-

Chemical Biology: Used to probe enzyme active sites through covalent labeling strategies.

Future Research Priorities

-

Pharmacological Profiling: Systematic evaluation of its IC₅₀ against cancer-associated kinases (e.g., EGFR, BRAF).

-

Structural Optimization: Introducing electron-withdrawing groups at the pyridazine 4-position to enhance binding affinity.

-

Toxicological Studies: Assessing hepatotoxicity and pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume